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Abstract
1-Allyl-1H-pyrazole is a heterocyclic organic compound that holds significant interest within

the fields of medicinal chemistry and materials science. As a derivative of pyrazole, a core

structure in numerous pharmaceuticals, understanding its fundamental physicochemical

properties is paramount for its application in novel synthesis and drug design.[1][2][3] This

guide provides a comprehensive overview of the molecular structure, key physical and

chemical properties, spectroscopic signature, and essential handling information for 1-Allyl-1H-
pyrazole. Authored from the perspective of a Senior Application Scientist, this document

synthesizes theoretical knowledge with practical insights to support researchers in leveraging

this versatile molecule.

Introduction: The Significance of the Pyrazole
Scaffold
The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its presence in

a wide array of bioactive compounds.[2][3] Its derivatives exhibit diverse biological activities,

including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The introduction of

an allyl group at the N1 position of the pyrazole ring, yielding 1-Allyl-1H-pyrazole, introduces a

reactive handle for further functionalization and can significantly modulate the molecule's steric

and electronic profile. This modification offers a valuable tool for chemists to fine-tune

properties such as solubility, metabolic stability, and target binding affinity. A thorough
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characterization of the parent 1-Allyl-1H-pyrazole is the foundational first step for any research

and development program utilizing this building block.

Molecular Structure and Identifiers
The foundational identity of a chemical compound lies in its structure and standardized

identifiers. These are critical for accurate documentation, database searching, and regulatory

compliance.

Molecular Structure
1-Allyl-1H-pyrazole consists of a five-membered aromatic pyrazole ring substituted with an

allyl group on one of the nitrogen atoms.

Caption: Molecular Structure of 1-Allyl-1H-pyrazole.

Key Identifiers
For unambiguous identification, the following identifiers are used for 1-Allyl-1H-pyrazole.

Identifier Value Source

IUPAC Name 1-(prop-2-en-1-yl)-1H-pyrazole [4]

CAS Number 35852-74-5 [4]

Molecular Formula C₆H₈N₂ [4]

Molecular Weight 108.14 g/mol [4]

InChI
InChI=1S/C6H8N2/c1-2-5-8-6-

3-4-7-8/h2-4,6H,1,5H2
[4]

InChIKey
BPPPRRLOPGKVMQ-

UHFFFAOYSA-N
[4]

SMILES C=CCN1C=CC=N1 [4]
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The physical properties of a compound dictate its behavior in various environments and are

crucial for designing experimental conditions, from reaction setups to formulation and delivery

in drug development. While specific experimental data for 1-Allyl-1H-pyrazole is sparse in the

literature, we can infer its likely properties based on its parent compound, 1H-pyrazole, and

related structures.
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Property Value (1H-Pyrazole)
Predicted/Observe
d (1-Allyl-1H-
pyrazole)

Rationale/Commen
ts

Physical State
Colorless crystalline

solid

Likely a liquid at room

temperature

The addition of the

flexible, non-polar allyl

group is expected to

disrupt crystal

packing, lowering the

melting point

compared to the

parent pyrazole.

Melting Point 66-68 °C[5] < 25 °C

Alkylation on the

pyrazole nitrogen

typically reduces the

melting point.

Boiling Point 187 °C[5]
Estimated ~170-190

°C

The increased

molecular weight from

the allyl group will

raise the boiling point

compared to pyrazole.

For comparison, 1-

Allyl-3,5-dimethyl-1H-

pyrazole boils at 196-

197 °C.[6]

Density 1.166 g/cm³ (solid)[1]
Estimated ~0.95-1.05

g/mL

The density will likely

be lower than solid

pyrazole but in a

similar range to other

liquid N-alkylated

pyrazoles.
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Solubility

Soluble in water,

ethanol, methanol,

acetone[1]

Moderately soluble in

organic solvents (e.g.,

DCM, EtOAc, THF).

Limited solubility in

water.

The allyl group

increases the

lipophilicity

(hydrophobicity) of the

molecule, reducing its

solubility in polar

solvents like water

compared to the

parent pyrazole.[7]

pKa
2.5 (for the conjugate

acid)[7]
Estimated ~2.0-2.5

The electron-donating

nature of the allyl

group is minimal, so

the basicity of the N2

nitrogen is expected

to be very similar to

that of the parent

pyrazole.

Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for a molecule, confirming its identity

and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. The expected

¹H and ¹³C NMR chemical shifts for 1-Allyl-1H-pyrazole in CDCl₃ are predicted based on

established principles and data from related structures.[8][9]

¹H NMR (Predicted):

Pyrazole Ring Protons:

H5: ~7.5 ppm (doublet)

H3: ~7.4 ppm (doublet)
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H4: ~6.2 ppm (triplet)

Allyl Group Protons:

Internal vinyl H: ~5.9-6.1 ppm (multiplet, ddt)

Terminal vinyl H (trans to CH₂): ~5.2 ppm (doublet)

Terminal vinyl H (cis to CH₂): ~5.1 ppm (doublet)

Methylene (CH₂): ~4.7 ppm (doublet)

¹³C NMR (Predicted):

Pyrazole Ring Carbons: C5 (~139 ppm), C3 (~130 ppm), C4 (~105 ppm)

Allyl Group Carbons: Internal vinyl C (~133 ppm), Terminal vinyl C (~118 ppm), Methylene C

(~52 ppm)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

~3100-3000 cm⁻¹: C-H stretching (aromatic and vinyl)

~2950-2850 cm⁻¹: C-H stretching (aliphatic CH₂)

~1645 cm⁻¹: C=C stretching (allyl group)

~1500-1400 cm⁻¹: C=N and C=C stretching (pyrazole ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.

Expected Molecular Ion [M]⁺: m/z = 108.07

Synthesis and Reactivity
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General Synthesis Protocol
1-Allyl-1H-pyrazole is typically synthesized via the N-alkylation of pyrazole with an allyl halide,

such as allyl bromide, in the presence of a base.[7]

Workflow for Synthesis of 1-Allyl-1H-pyrazole

Combine Pyrazole,
Base (e.g., K₂CO₃),

and Solvent (e.g., DMF)

Add Allyl Bromide
dropwise at 0 °C

Warm to Room Temperature
and Stir for 12-24h

Aqueous Workup:
1. Quench with H₂O

2. Extract with Organic Solvent

Purification:
Column Chromatography

Characterize Pure
1-Allyl-1H-pyrazole

(NMR, MS, IR)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Allyl-1H-pyrazole.

Step-by-Step Experimental Protocol:

Reaction Setup: To a round-bottom flask charged with pyrazole (1.0 eq) and a suitable base

such as potassium carbonate (1.5 eq), add a polar aprotic solvent like N,N-

Dimethylformamide (DMF) or acetonitrile.

Cooling: Place the flask in an ice bath and stir the suspension for 15 minutes.

Reagent Addition: Add allyl bromide (1.1 eq) dropwise to the cooled suspension over 10-15

minutes.

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is

consumed (typically 12-24 hours).

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory

funnel and extract the product with an organic solvent like ethyl acetate (3x).

Washing: Combine the organic layers and wash with water and then with brine to remove

residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the

pure 1-Allyl-1H-pyrazole.

Chemical Reactivity
The reactivity of 1-Allyl-1H-pyrazole is characterized by the properties of both the pyrazole

ring and the allyl group.

Pyrazole Ring: The ring is generally stable but can undergo electrophilic substitution,

although it is less reactive than pyrrole.

Allyl Group: The terminal double bond is a site for a variety of reactions, including

hydrogenation, halogenation, epoxidation, and polymerization, making it a versatile handle

for further molecular elaboration.[8]

Safety and Handling
As a laboratory chemical, 1-Allyl-1H-pyrazole must be handled with appropriate precautions.

Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed, causes

skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10]

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a

lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[10]

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[10]

Keep the container tightly closed.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[10]

Conclusion
1-Allyl-1H-pyrazole is a valuable building block in synthetic and medicinal chemistry. This

guide has detailed its core physicochemical properties, spectroscopic profile, and synthetic
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methodology. A firm grasp of these fundamentals is essential for any scientist aiming to

incorporate this compound into their research. The combination of a stable, drug-like pyrazole

core with a reactive allyl handle ensures that 1-Allyl-1H-pyrazole will continue to be a

molecule of interest in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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